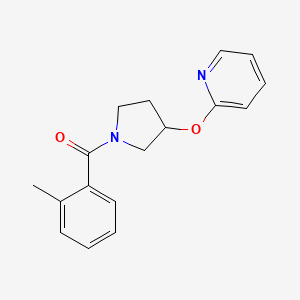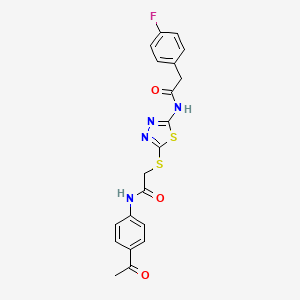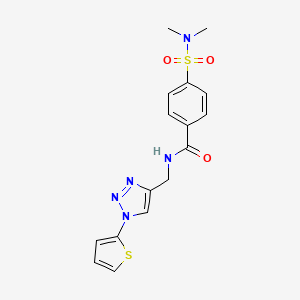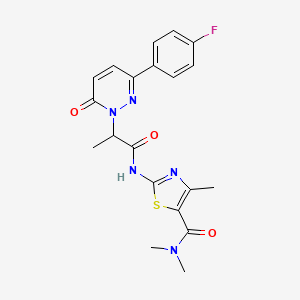
(3-(吡啶-2-氧基)吡咯烷-1-基)(邻甲苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of this compound involves the use of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the five-membered pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The chemical reactions involving this compound are influenced by the pyrrolidine ring. For synthetic pyrrolidines, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been studied extensively .作用机制
The mechanism of action of (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or the development of neurological disorders.
Biochemical and Physiological Effects:
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In neurological disorders, it has been shown to have a neuroprotective effect by reducing the damage caused by oxidative stress.
实验室实验的优点和局限性
The advantages of using (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone in lab experiments include its high yield and purity, its potential use in various scientific research applications, and its ability to act as a scaffold for the development of new drugs. The limitations of using (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone in lab experiments include the need for further research to fully understand its mechanism of action and the potential for toxicity at high concentrations.
未来方向
There are several future directions for the study of (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone. These include:
1. Further research to fully understand its mechanism of action in cancer cells and neurological disorders.
2. Development of new drugs based on the scaffold of (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone.
3. Study of its potential use in the treatment of other diseases.
4. Investigation of its potential use in combination with other drugs or therapies.
In conclusion, (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone is a chemical compound that has shown promising results in various scientific research applications. Its synthesis method is simple, and it has high yield and purity. Further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.
合成方法
The synthesis of (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone involves the reaction of 2-pyridinecarboxaldehyde with o-toluidine and pyrrolidine. The reaction is carried out in the presence of a catalyst and a solvent. The yield of the product is high, and the purity can be improved by recrystallization.
科学研究应用
- TT-Py 表现出丰富的光物理行为,包括激发依赖的荧光和磷光。 研究其在共混薄膜和晶体相中的性质可以导致在有机发光二极管 (OLED) 和传感器中的应用 .
- 研究人员可以使用 TT-Py 作为合成新型杂环化合物的构建块。 通过引入不同的取代基,他们可以创建具有潜在生物活性的文库 .
光物理学和有机电子学
杂环合成和文库设计
属性
IUPAC Name |
(2-methylphenyl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-6-2-3-7-15(13)17(20)19-11-9-14(12-19)21-16-8-4-5-10-18-16/h2-8,10,14H,9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIYBEFPKIBDQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(benzoyloxy)-N-[(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]amine](/img/structure/B2414756.png)
![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2414758.png)
![(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2414759.png)
![3-{2-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2414760.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide](/img/structure/B2414761.png)



![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2414766.png)

